2-(Naphthalen-1-yl)azetidine
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Overview
Description
2-(Naphthalen-1-yl)azetidine is an organic compound that features a four-membered azetidine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods: While specific industrial production methods for 2-(Naphthalen-1-yl)azetidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
2-(Naphthalen-1-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential neuroprotective effects in brain ischemia/reperfusion injury.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, in neuroprotection, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating enzymes like superoxide dismutase and catalase . It also affects mitochondrial ATP levels and activities of enzymes such as Na+/K±ATPase and cytochrome c oxidase .
Comparison with Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with neuroprotective properties.
Aziridines: Similar three-membered ring compounds used in polymer chemistry.
Pyrrolidines: Five-membered ring analogs with diverse biological activities.
Uniqueness: 2-(Naphthalen-1-yl)azetidine is unique due to its specific structural combination of the azetidine ring and naphthalene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-naphthalen-1-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-13/h1-7,13-14H,8-9H2 |
InChI Key |
QLVAWUHXMSCFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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